2-Cyclobutyl-1h-benzo[d]imidazole

synthetic chemistry radical cycloalkylation benzimidazole functionalization

2-Cyclobutyl-1H-benzo[d]imidazole is a bicyclic benzimidazole derivative bearing a cyclobutyl substituent at the 2-position. The benzimidazole core confers hydrogen-bond donor/acceptor capacity (N–H pKa ~12) and aromatic stacking potential, while the cyclobutyl ring introduces a conformationally constrained, lipophilic four-membered ring.

Molecular Formula C11H12N2
Molecular Weight 172.231
CAS No. 97968-80-4
Cat. No. B2380008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclobutyl-1h-benzo[d]imidazole
CAS97968-80-4
Molecular FormulaC11H12N2
Molecular Weight172.231
Structural Identifiers
SMILESC1CC(C1)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C11H12N2/c1-2-7-10-9(6-1)12-11(13-10)8-4-3-5-8/h1-2,6-8H,3-5H2,(H,12,13)
InChIKeyANLLPTFGRAIIOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclobutyl-1H-benzo[d]imidazole (CAS 97968-80-4) – Core Identity and Sourcing Baseline


2-Cyclobutyl-1H-benzo[d]imidazole is a bicyclic benzimidazole derivative bearing a cyclobutyl substituent at the 2-position. The benzimidazole core confers hydrogen-bond donor/acceptor capacity (N–H pKa ~12) and aromatic stacking potential, while the cyclobutyl ring introduces a conformationally constrained, lipophilic four-membered ring [1]. The compound is a neutral scaffold (free ligand) with no intrinsic cytotoxicity [2] and is primarily employed as a building block, ligand precursor, or catalytic intermediate.

Why 2-Cyclobutyl-1H-benzo[d]imidazole Cannot Be Replaced by Generic 2-Alkyl or 2-Cycloalkyl Benzimidazoles


Although numerous 2-alkyl/cycloalkyl benzimidazoles share the same core, the cyclobutyl group imparts a unique combination of steric profile, lipophilicity (XLogP3 = 2.9), and ring strain that cannot be recapitulated by smaller (cyclopropyl) or larger (cyclopentyl, cyclohexyl) rings [1]. This directly translates into divergent synthetic accessibility , distinct metal-coordination behaviour in Pt(II) complexes [2], and altered biological activity of derived conjugates—making blind substitution of the 2-substituent a risk for irreproducible results.

2-Cyclobutyl-1H-benzo[d]imidazole – Comparator-Anchored Quantitative Differentiation Evidence


Synthetic Yield in Homolytic Cycloalkylation: Cyclobutyl vs. Cyclopropyl and Cyclohexyl

In the silver-catalysed oxidative decarboxylation/cycloalkylation of benzimidazole with cycloalkanecarboxylic acids, 2-cyclobutyl-1H-benzo[d]imidazole was obtained in ~63% isolated yield, substantially higher than the cyclopropyl analog (~28%) and comparable to the cyclohexyl analog (~73%) . This places the cyclobutyl derivative as the smallest cycloalkyl substituent that still delivers a preparatively useful yield under radical conditions.

synthetic chemistry radical cycloalkylation benzimidazole functionalization

Lipophilicity and Melting Point Differentiation: Cyclobutyl vs. Cyclopropyl Benzimidazole

2-Cyclobutyl-1H-benzo[d]imidazole exhibits an experimental logP of 2.83 and a melting point of 229–230 °C [1][2]. In contrast, the direct cyclopropyl analog (2-cyclopropyl-1H-benzimidazole) shows a lower logP of 2.28 and a slightly lower melting point of 227–229 °C . The +0.55 logP difference translates into a ~3.5× higher octanol/water partition coefficient, indicating significantly enhanced membrane permeability potential.

physicochemical profiling logP melting point drug-likeness

Cytotoxic Activity of Derived Pt(II) Complex: Cyclobutyl Ligand vs. Other Cycloalkyl Ligands

The Pt(II) complex [Pt(2-cyclobutylbenzimidazole)₂Cl₂] (compound 2) at 160 µM inhibited OVCAR-3 ovarian cancer cell growth by 42.3 ± 2.5%, significantly higher than the cyclopropyl analog (11.3 ± 1.5%) and the cyclohexyl analog (16.7 ± 3.2%), but lower than the cyclopentyl (66 ± 5.3%) and cycloheptyl (69 ± 1.2%) analogs [1]. In HeLa cells, compound 2 produced 27.3 ± 1.5% inhibition at 160 µM, again intermediate among the series. The free ligand 2-cyclobutylbenzimidazole itself was inactive [1].

medicinal inorganic chemistry platinum anticancer complexes structure-activity relationship

Free Ligand Inactivity Confirms Scaffold Neutrality – Critical for Negative Control and Linker Applications

The uncomplexed 2-cyclobutylbenzimidazole ligand (L2) exhibited no detectable cytotoxic activity against either OVCAR-3 or HeLa cell lines, a property shared by all five 2-cycloalkylbenzimidazole ligands tested (L1–L5) [1]. This contrasts sharply with the micromolar activity of their Pt(II) complexes, confirming that the benzimidazole scaffold itself does not contribute confounding biological activity to metal-based conjugates.

scaffold validation negative control ligand design metal coordination chemistry

High-Confidence Application Scenarios for 2-Cyclobutyl-1H-benzo[d]imidazole Grounded in Quantitative Evidence


Medicinal Inorganic Chemistry – Pt(II) Anticancer Complex Optimization

The cyclobutyl substituent on the benzimidazole ligand yields a Pt(II) complex with intermediate cytotoxicity (42% OVCAR-3 inhibition at 160 µM), enabling structure-activity relationship (SAR) studies that bridge the gap between low-activity cyclopropyl/cyclohexyl complexes and higher-activity cyclopentyl/cycloheptyl complexes [1]. This intermediate potency window is valuable for tuning therapeutic index in lead optimization campaigns.

Synthetic Methodology – Radical Cycloalkylation Scale-Up

With a radical cycloalkylation yield of ~63%, 2-cyclobutylbenzimidazole is the smallest cycloalkyl homolog that can be synthesised in preparatively useful quantities via this atom-economical route [1]. This makes it a preferred intermediate for gram-scale synthesis of cyclobutyl-containing benzimidazole libraries.

Physicochemical Tool Compound – logP and Permeability Benchmarking

The measured logP of 2.83 and mp of 229–230 °C [1] position the compound as a moderately lipophilic, crystalline benzimidazole standard. It is suitable for calibrating computational logP models and for serving as a reference compound in permeability assays where a +0.55 logP shift relative to the cyclopropyl analog alters membrane partitioning by ~3.5-fold.

Inert Scaffold for Bioconjugation and Negative Control Experiments

The demonstrated absence of intrinsic cytotoxicity of the free ligand [1] makes 2-cyclobutylbenzimidazole a validated inert carrier for constructing metal-based probes, imaging agents, or antibody-drug conjugate linkers, where confounding scaffold activity must be rigorously excluded.

Quote Request

Request a Quote for 2-Cyclobutyl-1h-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.